![molecular formula C30H45N3O3 B14511379 N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide CAS No. 63233-57-8](/img/structure/B14511379.png)
N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a nitro group, a pyridine ring, and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide typically involves the reaction of 3-nitro-4-[(pyridin-2-yl)methyl]aniline with octadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3-Amino-4-[(pyridin-2-yl)methyl]phenyl octadecanamide.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Hydrolysis: Octadecanoic acid and 3-nitro-4-[(pyridin-2-yl)methyl]aniline.
Aplicaciones Científicas De Investigación
N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular pathways, including those involved in inflammation and apoptosis. Additionally, the pyridine ring can interact with enzymes and receptors, influencing their activity and downstream signaling .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but may differ in the substituents on the aromatic ring.
Imidazole-containing compounds: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide is unique due to the presence of the long aliphatic chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological membranes, making it a valuable molecule for various applications .
Propiedades
Número CAS |
63233-57-8 |
|---|---|
Fórmula molecular |
C30H45N3O3 |
Peso molecular |
495.7 g/mol |
Nombre IUPAC |
N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]octadecanamide |
InChI |
InChI=1S/C30H45N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-30(34)32-28-22-21-26(29(25-28)33(35)36)24-27-19-17-18-23-31-27/h17-19,21-23,25H,2-16,20,24H2,1H3,(H,32,34) |
Clave InChI |
WXBBKLSFNKLPMW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



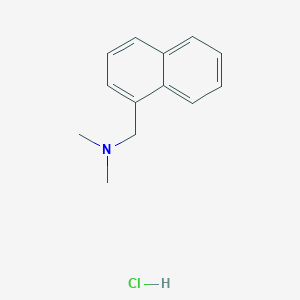
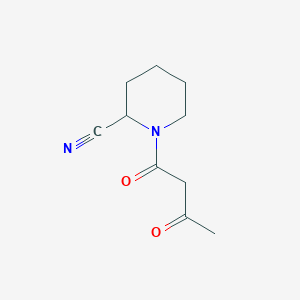


![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
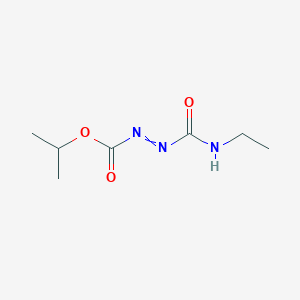
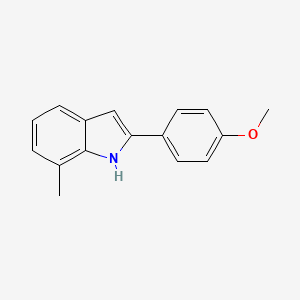
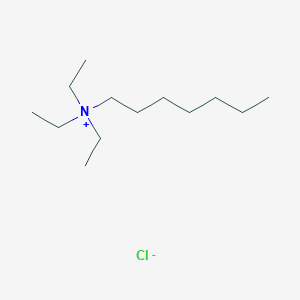
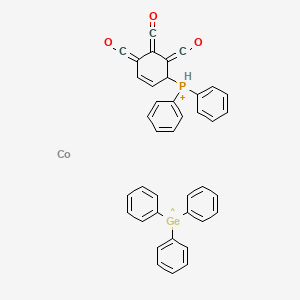
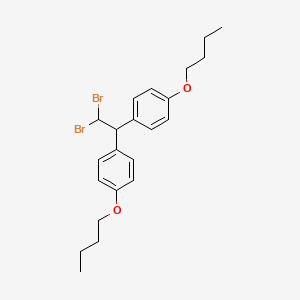
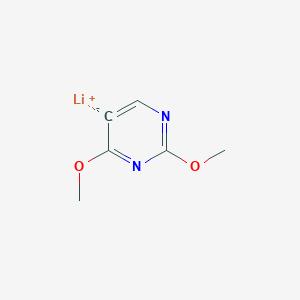
![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)
